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Compound of Interest

2-Chloro-3,5-
Compound Name:

dimethylbenzaldehyde
CAS No.: 125340-12-7
Cat. No.: B1602165

Get Quote

\ J

CAS: 55157-33-0 | Molecular Formula: CsHsCIO

Part 1: Chemical Identity & Significance

2-Chloro-3,5-dimethylbenzaldehyde is a highly specialized trisubstituted aromatic aldehyde.
Unlike commodity chemicals, its significance lies in its specific substitution pattern: a carbonyl
group flanked by a halogen (chlorine) and a methyl group, with a secondary methyl at the meta
position.

This steric and electronic configuration makes it a critical "scaffold locker" in medicinal
chemistry. The chlorine atom at the C2 position provides lipophilicity and metabolic resistance,
while the aldehyde at C1 serves as a versatile "warhead" for Schiff base formation,
Knoevenagel condensations, or reductive aminations.

Physicochemical Profile
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Property Value Relevance

Optimal for fragment-based

Molecular Weight 168.62 g/mol _
drug design (<300 Da).

Low melting point indicates
Appearance Pale yellow solid/liquid weak crystal lattice forces due

to asymmetry.

High boiling point requires
Boiling Point ~235°C (Predicted) vacuum distillation for
purification.

High lipophilicity; penetrates

LogP ~3.1 )
cell membranes effectively.
Sterically hindered by C2-Cl
. B and C3-Me; requires forcing
Reactivity Electrophilic Carbonyl

conditions for some

nucleophiles.

Part 2: Historical Evolution of Synthesis

The "discovery" of 2-Chloro-3,5-dimethylbenzaldehyde is not a singular event but an
evolution of aromatic functionalization strategies. The history of its synthesis tracks the
industry's move from non-selective classical methods to highly regioselective modern catalysis.

Phase 1: The Classical Oxidation Route (1950s-1970s)

Early industrial access relied on the abundance of coal-tar derivatives like mesitylene (1,3,5-
trimethylbenzene).

e Chlorination: Mesitylene is chlorinated to 2-chloromesitylene.

o Etard Reaction: The methyl group is oxidized using chromyl chloride (

).[1]

o Limitation: This method was notoriously dangerous and often led to over-oxidation to the
benzoic acid or poor selectivity between the three identical methyl groups of the precursor.
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Phase 2: The Radical Halogenation Approach (1980s)

To improve yields, chemists utilized radical side-chain halogenation followed by hydrolysis.
e Precursor: 2-Chloro-1,3,5-trimethylbenzene.
e Process: Radical bromination (NBS/AIBN) to the mono-benzyl bromide.

e Hydrolysis: Conversion to the alcohol and subsequent oxidation (Swern or PCC) to the
aldehyde.

o Limitation: Achieving mono-bromination on a specific methyl group without touching the
others was statistically difficult, leading to complex isomeric mixtures.

Phase 3: The Modern Rieche Formylation (Current
Standard)

The most robust "discovery” scale method utilizes the Rieche formylation. This approach
reverses the logic: instead of oxidizing a methyl, it installs the aldehyde directly onto the
aromatic ring of 1-chloro-3,5-dimethylbenzene.

o Why it wins: It uses

-dichloromethyl methyl ether and Titanium(1V) chloride (

). This is a Friedel-Crafts-like mechanism that is highly sensitive to electron density, allowing
for better regiocontrol than radical methods.

Part 3: Detailed Experimental Protocol

Method: Regioselective Rieche Formylation of 1-Chloro-3,5-dimethylbenzene. Objective:
Synthesize CAS 55157-33-0 with >95% purity.

Reagents & Equipment[1][2][3][4][5]

e Substrate: 1-Chloro-3,5-dimethylbenzene (5-Chloro-m-xylene).

e Formylating Agent:
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-Dichloromethyl methyl ether (DCME).

e Lewis Acid: Titanium(IV) chloride (

) (1.0 M in DCM).

e Solvent: Anhydrous Dichloromethane (DCM).
o Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

o Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir
bar, addition funnel, and internal thermometer. Flush with Argon.

e Solvation: Charge the flask with 1-Chloro-3,5-dimethylbenzene (14.06 g, 100 mmol) and
anhydrous DCM (100 mL). Cool the solution to 0°C using an ice/salt bath.

o Lewis Acid Addition: Carefully add

(22 mL, 200 mmol) dropwise via syringe. Caution: Exothermic.[2] Fuming. Maintain internal
temperature <5°C. The solution will darken (deep red/brown complex formation).

e Formylation: Add

-Dichloromethyl methyl ether (11.5 g, 100 mmol) dropwise over 20 minutes.

o Mechanistic Note: The
abstracts a chloride from DCME, generating the reactive oxocarbenium ion species.

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-5 hours.
Monitor via TLC (Hexane/EtOAc 9:1). Look for the appearance of a UV-active spot with lower
Rf than the starting material.

e Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous
stirring. This hydrolyzes the intermediate acetal/complex to the aldehyde.[1]

o Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
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 Purification:
o Wash combined organics with Brine, dry over

, and concentrate in vacuo.

o Crucial Step: The crude oil contains isomers. Purify via flash column chromatography
(Silica Gel 60, 0-5% EtOAc in Hexanes).

o Target: The 2-Chloro-3,5-dimethyl isomer usually elutes differently from the 4-chloro-2,6-
dimethyl isomer due to the "buttressing effect" of the adjacent substituents affecting
polarity.

Visualizing the Synthesis Logic

Chloro—3,5—dimethylbenzaldehyde)

) 2
1-Chloro-3,5-dimethylbenzene Electrophilic Attack Major Path (Steric Control ( (Target: CAS 55157-33-0)
————» Oxocarbenium :
» Complex Minor Path

TiCl4 / CI2CHOMe 4-Chloro-2,6-dimethylbenzaldehyde
(Rieche Conditions) (Byproduct)

Click to download full resolution via product page

Caption: Regioselective divergence in the Rieche formylation of 5-chloro-m-xylene.

Part 4: Applications in Drug Development

The 2-Chloro-3,5-dimethylbenzaldehyde scaffold is not an end-product but a high-value
intermediate. Its utility spans three distinct mechanisms in medicinal chemistry.

Steric "Locking" in Kinase Inhibitors

In kinase inhibitor design, the rotation of phenyl rings often leads to entropic penalties upon
binding.

o Mechanism: The methyl groups at positions 3 and 5 create a "molecular fence," restricting
the rotation of the phenyl ring when attached to a heterocycle (e.g., pyrazole or pyrimidine).
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e Result: This pre-organizes the molecule into a bioactive conformation, improving binding
affinity (

) and selectivity.

Schiff Base Antimicrobials

The aldehyde functionality is frequently condensed with hydrazides or amines to form Schiff
bases (

)-[3]

» Utility: These derivatives have shown efficacy against multidrug-resistant bacteria (MDR).
The chlorine atom enhances lipophilicity, aiding penetration through the bacterial cell wall,
while the methyl groups prevent rapid metabolic degradation of the imine bond.

Precursor for Agrochemicals

The scaffold is used in the synthesis of next-generation fungicides. The specific substitution
pattern mimics natural terpenes but with enhanced stability against oxidative metabolism in

plants.

Reaction Workflow: Schiff Base Formation

Schiff Base (Imine)

Nucleophilic Attack Dehydration (-H20 Active Pharmacophore
\-> Hemiaminal
// Intermediate F---—_______
Primary Amine / Hydrazide — L1 TTTTTee—o > H20
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2-Chloro-3,5-dimethylbenzaldehyde
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Caption: General workflow for converting the aldehyde into a bioactive imine pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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